
Pargilina
Descripción general
Descripción
Pargyline, conocido por su nombre químico N-bencil-N-metilprop-2-in-1-amina, es un inhibidor irreversible selectivo de la monoaminooxidasa B. Fue introducido en la década de 1960 como un fármaco antihipertensivo bajo la marca "Eutonyl" . Pargyline inhibe la descomposición de los neurotransmisores monoamina, aumentando así su disponibilidad en el cerebro .
Aplicaciones Científicas De Investigación
Neurological Applications
Pargyline has primarily been recognized for its role in treating neurological disorders, particularly in the management of Parkinson's disease. Its mechanism involves the inhibition of monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters such as dopamine.
Parkinson's Disease Treatment
- Pargyline is noted for its irreversible inhibition of monoamine oxidase B (MAO-B), which is beneficial in increasing dopamine levels in patients with Parkinson's disease. It has been used as an adjunct therapy to enhance the efficacy of other dopaminergic treatments .
Cognitive Enhancement
- Recent studies have indicated that pargyline may improve cognitive function in animal models. For instance, it has been shown to enhance performance in memory tasks in mice subjected to scopolamine-induced cognitive impairment .
Oncology Applications
Emerging research highlights pargyline's potential as an anti-cancer agent, particularly through its effects on cell proliferation and apoptosis.
Prostate Cancer Studies
- Pargyline has demonstrated significant effects on prostate cancer cell lines (DU145 and PC-3). It induces cell cycle arrest and promotes apoptosis by regulating key apoptosis-related genes. In studies, pargyline treatment led to a notable decrease in the S phase of the cell cycle and an increase in the G1 phase, indicating its potential to inhibit cancer cell proliferation .
Epigenetic Therapy
Pargyline's role as an inhibitor of lysine-specific demethylase 1 (LSD1) positions it as a novel therapeutic agent in epigenetic therapy.
Osteoporosis Treatment
- Research indicates that pargyline can rescue osteogenic differentiation in bone marrow-derived stem cells under osteoporotic conditions. By enhancing histone methylation at key gene promoters associated with bone formation, pargyline shows promise for treating osteoporosis .
Clinical Implications
- The application of pargyline in bone tissue engineering suggests a potential pathway for developing therapies that address osteoporosis through epigenetic modulation .
Pharmacological Properties
Pargyline exhibits unique pharmacological properties that contribute to its therapeutic effects:
Renal Protection
- A study indicated that pargyline administration improved renal function post-ischaemia by reducing inflammation and preserving renal architecture, highlighting its protective effects beyond neurological applications .
Mood Disorders
Mecanismo De Acción
Pargyline ejerce sus efectos inhibiendo la actividad de la monoaminooxidasa B, una enzima responsable de la descomposición de neurotransmisores como la serotonina, la dopamina y la norepinefrina. Al inhibir esta enzima, pargyline aumenta los niveles de estos neurotransmisores en el cerebro, lo que lleva a varios efectos fisiológicos . También se une con alta afinidad al receptor de imidazolina, que juega un papel en sus propiedades antihipertensivas .
Análisis Bioquímico
Biochemical Properties
Pargyline plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase enzymes, specifically monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of catecholamines and tyramine within presynaptic nerve terminals . Monoamine oxidase B preferentially deaminates phenylethylamine and trace amines, while monoamine oxidase A deaminates serotonin, melatonin, epinephrine, and norepinephrine . By inhibiting these enzymes, pargyline increases the levels of these neurotransmitters, leading to various physiological effects.
Cellular Effects
Pargyline has been shown to affect cellular proliferation, particularly in cancer cells. For instance, in human breast ductal carcinoma cells, pargyline exposure resulted in decreased cell proliferation in a dose- and time-dependent manner . It also induced an increase in the proportion of cells in the G1 phase and a decrease in the S phase, indicating an effect on the cell cycle . Additionally, pargyline has been found to increase the expression of cleaved PARP, a marker of apoptosis . These effects suggest that pargyline may have potential as an anticancer agent.
Molecular Mechanism
At the molecular level, pargyline exerts its effects by binding to and inhibiting monoamine oxidase enzymes. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft . Pargyline binds with high affinity to the I2 imidazoline receptor, an allosteric site on the monoamine oxidase enzyme . This binding interaction contributes to its inhibitory effects on monoamine oxidase activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pargyline have been observed to change over time. Pargyline is an irreversible inhibitor of monoamine oxidase, meaning its effects persist even after the compound is no longer present in the system . This long-lasting inhibition can lead to sustained increases in neurotransmitter levels. The stability and degradation of pargyline in laboratory settings have not been extensively studied.
Dosage Effects in Animal Models
The effects of pargyline vary with different dosages in animal models. At lower doses, pargyline has been shown to increase neurotransmitter levels without causing significant adverse effects . At higher doses, pargyline can lead to toxic effects, including hypertensive crises when combined with tyramine-containing foods . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.
Metabolic Pathways
Pargyline is metabolized primarily through N-demethylation and N-depropargylation to yield arylalkylamines such as benzylamine, N-methylbenzylamine, and N-propargylbenzylamine . These metabolites may undergo further metabolism, including hydroxylation. The inhibition of monoamine oxidase by pargyline also affects the metabolism of catecholamines and tyramine, leading to increased levels of these neurotransmitters .
Subcellular Localization
Pargyline is localized primarily in the mitochondria, where monoamine oxidase enzymes are found . The subcellular localization of pargyline is crucial for its inhibitory effects on monoamine oxidase activity. By targeting the mitochondria, pargyline effectively inhibits the breakdown of neurotransmitters, leading to increased levels in the synaptic cleft.
Métodos De Preparación
Pargyline puede sintetizarse a través de varios métodos, incluida la síntesis sin solventes. Un método común involucra la reacción de acoplamiento A3, que combina un aldehído, un alquino y una amina en presencia de un catalizador . Este enfoque verde es ecológico y eficiente. Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero a mayor escala, asegurando un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Pargyline experimenta varios tipos de reacciones químicas:
Oxidación: Pargyline puede oxidarse para formar varios derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en pargyline.
Sustitución: Pargyline puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Pargyline es similar a otros inhibidores de la monoaminooxidasa como:
- Clorgyline
- Rasagiline
- Selegiline
Lo que diferencia a pargyline es su inhibición irreversible de la monoaminooxidasa B y su unión adicional al receptor de imidazolina . Esta acción dual contribuye a su perfil farmacológico único.
Actividad Biológica
Pargyline is a monoamine oxidase (MAO) inhibitor primarily known for its role in treating Parkinson's disease and its potential anti-cancer properties. This article explores the biological activities of pargyline, focusing on its effects on cellular proliferation, apoptosis, and cell cycle regulation in various cancer cell lines, as well as its mechanism of action.
Overview of Pargyline
Pargyline is classified as a non-selective MAO inhibitor, affecting both MAO-A and MAO-B isoforms. Its primary clinical application has been in the management of Parkinson's disease, where it helps increase levels of monoamines such as dopamine by inhibiting their degradation. Recent studies have also highlighted its potential in oncology, particularly in inhibiting cancer cell proliferation and inducing apoptosis.
Pargyline's biological activity is largely attributed to its inhibition of monoamine oxidase, which plays a crucial role in the metabolism of neurotransmitters. By inhibiting this enzyme, pargyline increases the availability of neurotransmitters and may influence various signaling pathways involved in cell growth and survival.
Prostate Cancer
Recent studies have demonstrated that pargyline exhibits significant anti-proliferative effects on prostate cancer cells (LNCaP-LN3, DU145, and PC-3). The following table summarizes the findings from various studies regarding pargyline's impact on these cell lines:
Cell Line | Concentration | Effect on Proliferation | Cell Cycle Phase Changes | Induction of Apoptosis |
---|---|---|---|---|
LNCaP-LN3 | 0.5 - 2 mM | Decreased proliferation (dose-dependent) | Increased G1 phase; decreased S phase | Yes (significant at 2 mM) |
DU145 | 3 mM | Inhibited proliferation | Increased G1 and G2 phases; decreased S phase | Yes (***P<0.001) |
PC-3 | 3 mM | Inhibited proliferation | Similar to DU145 | Yes (***P<0.001) |
In one study, LNCaP-LN3 cells treated with pargyline showed a marked decrease in cellular proliferation over time. Specifically, cells exposed to 2 mM pargyline for 120 hours exhibited a three-fold reduction in proliferation compared to control cells . Additionally, flow cytometry analyses indicated that pargyline treatment led to an increase in the proportion of cells in the G1 phase while decreasing those in the S phase .
Breast Cancer
Pargyline has also been studied for its effects on breast cancer cell lines. In a study involving human breast cancer cells, treatment with pargyline resulted in significant alterations in cell cycle distribution and increased apoptosis rates. The findings suggest that pargyline may play a role in overcoming adaptive resistance mechanisms in aggressive breast cancer types .
Case Studies
-
Prostate Cancer Study
- Objective: To evaluate the effects of pargyline on cellular proliferation and apoptosis in prostate cancer cell lines.
- Methodology: LNCaP-LN3 cells were treated with varying concentrations of pargyline. Cell viability was assessed using MTT assays.
- Results: A dose-dependent inhibition of cell proliferation was observed, with significant increases in apoptosis rates at higher concentrations (2 mM) after 48 hours .
-
Breast Cancer Study
- Objective: To investigate the potential anti-cancer effects of pargyline on breast cancer cells.
- Methodology: Human breast cancer cells were treated with pargyline, and subsequent changes in cell cycle dynamics were analyzed.
- Results: Pargyline treatment led to increased G1 phase arrest and enhanced apoptotic responses compared to untreated controls .
Propiedades
IUPAC Name |
N-benzyl-N-methylprop-2-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWPWRLQFGFJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023423 | |
Record name | Pargyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pargyline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.98e-02 g/L | |
Record name | Pargyline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
MAOIs act by inhibiting the activity of monoamine oxidase, thus preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability. There are two isoforms of monoamine oxidase, MAO-A and MAO-B. MAO-A preferentially deaminates serotonin, melatonin, epinephrine and norepinephrine. MAO-B preferentially deaminates phenylethylamine and trace amines. Pargyline functions by inhibiting the metabolism of catecholamines and tyramine within presynaptic nerve terminals. Catecholamines cause general physiological changes that prepare the body for physical activity (fight-or-flight response). Some typical effects are increases in heart rate, blood pressure, blood glucose levels, and a general reaction of the sympathetic nervous system. | |
Record name | Pargyline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01626 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
555-57-7 | |
Record name | Pargyline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=555-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pargyline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pargyline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01626 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pargyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pargyline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARGYLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MV14S8G3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pargyline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.